molecular formula C9H5N7O4 B2618615 6-(4-nitro-1H-pyrazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 956200-84-3

6-(4-nitro-1H-pyrazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No. B2618615
CAS RN: 956200-84-3
M. Wt: 275.184
InChI Key: NBGMDPKWWSRFIK-UHFFFAOYSA-N
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Description

The compound “6-(4-nitro-1H-pyrazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid” is a derivative of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These scaffolds are known to be privileged structures in medicinal chemistry, and have been used in the design of novel CDK2 inhibitors .


Synthesis Analysis

The synthesis of this compound involves the use of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process for this specific compound is not detailed in the available literature.

Future Directions

The future directions for research on this compound could involve further investigation into its potential as a CDK2 inhibitor, given the promising results shown by compounds with similar scaffolds . Additionally, more research could be done to fully elucidate its synthesis process, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.

properties

IUPAC Name

6-(4-nitropyrazol-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N7O4/c17-8(18)7-12-9-10-1-5(3-15(9)13-7)14-4-6(2-11-14)16(19)20/h1-4H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGMDPKWWSRFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NC(=NN21)C(=O)O)N3C=C(C=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-nitro-1H-pyrazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

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